molecular formula C7H11N3 B12088232 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- CAS No. 1185309-60-7

2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-

Cat. No.: B12088232
CAS No.: 1185309-60-7
M. Wt: 144.23 g/mol
InChI Key: AVRNZAITOUMSPB-TXVPSQRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is a deuterated derivative of pyrimidinamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of medicinal chemistry and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- typically involves the introduction of deuterium atoms into the pyrimidinamine structure. This can be achieved through a series of deuterium exchange reactions. One common method involves the use of deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3) to replace the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions using deuterated solvents and reagents. The process is optimized to ensure high yield and purity of the deuterated product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired isotopic substitution.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrimidine compounds.

Scientific Research Applications

2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of pyrimidine metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: Applied in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in pyrimidine metabolism. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the metabolic stability and pathways of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrimidinamine, 4,6-dimethyl-: This compound has similar structural features but lacks the deuterium atoms.

    2-Aminopyrimidine: Another pyrimidine derivative with an amino group at the 2-position.

Uniqueness

The presence of deuterium atoms in 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- makes it unique compared to its non-deuterated counterparts. Deuterium substitution can lead to differences in chemical reactivity, metabolic stability, and biological activity, making it a valuable tool in research and development.

Properties

CAS No.

1185309-60-7

Molecular Formula

C7H11N3

Molecular Weight

144.23 g/mol

IUPAC Name

4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10)/i1D3,2D3,5D

InChI Key

AVRNZAITOUMSPB-TXVPSQRDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=NC(=NC=C1)N)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=NC(=NC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.